3-[2-(1H-indol-3-yl)ethyl]-5-[3-(morpholin-4-yl)-3-oxopropyl]imidazolidine-2,4-dione
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Overview
Description
3-[2-(1H-INDOL-3-YL)ETHYL]-5-(3-MORPHOLINO-3-OXOPROPYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a complex organic compound that features both indole and imidazole moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the morpholino group further enhances its potential for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1H-INDOL-3-YL)ETHYL]-5-(3-MORPHOLINO-3-OXOPROPYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE typically involves multi-step organic reactions. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The imidazole ring can be constructed using the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . The morpholino group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1H-INDOL-3-YL)ETHYL]-5-(3-MORPHOLINO-3-OXOPROPYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted morpholino derivatives.
Scientific Research Applications
3-[2-(1H-INDOL-3-YL)ETHYL]-5-(3-MORPHOLINO-3-OXOPROPYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[2-(1H-INDOL-3-YL)ETHYL]-5-(3-MORPHOLINO-3-OXOPROPYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The imidazole ring can interact with metal ions and other biomolecules, influencing biochemical pathways . The morpholino group enhances the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1H-Indole-3-carbaldehyde: A precursor for various biologically active compounds.
2-(1H-Indol-3-yl)acetaldehyde: Another indole derivative with distinct biological activities.
Properties
Molecular Formula |
C20H24N4O4 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
3-[2-(1H-indol-3-yl)ethyl]-5-(3-morpholin-4-yl-3-oxopropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H24N4O4/c25-18(23-9-11-28-12-10-23)6-5-17-19(26)24(20(27)22-17)8-7-14-13-21-16-4-2-1-3-15(14)16/h1-4,13,17,21H,5-12H2,(H,22,27) |
InChI Key |
RIKOGLRJICFLJK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CCC2C(=O)N(C(=O)N2)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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